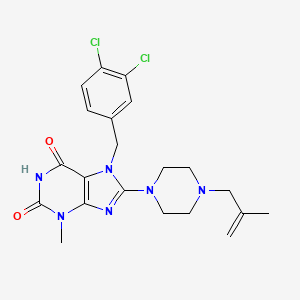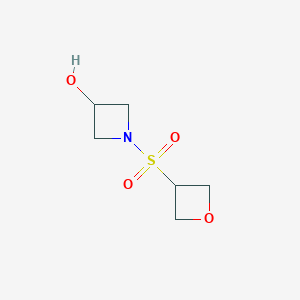![molecular formula C15H17N5O3 B2894284 4,7-Dimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 876671-19-1](/img/structure/B2894284.png)
4,7-Dimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of imidazoles has seen significant advances in recent years. One method involves the cyclization of amido-nitriles, which can be achieved under mild conditions and is tolerant to a variety of functional groups . Another approach is the Van Leusen Imidazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an imine .Molecular Structure Analysis
The molecular structure of imidazoles involves a five-membered ring with three carbon atoms and two non-adjacent nitrogen atoms . The exact structure of “4,7-Dimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” would depend on the specific arrangement and bonding of its constituent atoms.Chemical Reactions Analysis
Imidazoles can undergo a variety of chemical reactions, often involving the nitrogen atoms or the carbon atoms adjacent to them . The specific reactions that “this compound” can undergo would depend on its exact structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis
The physical and chemical properties of imidazoles can vary depending on their exact structure. They are generally solid at room temperature and are often soluble in water .Wirkmechanismus
Target of Action
The primary targets of this compound, also known as R283, are Factor XIIIa (FXIIIa) and Transglutaminase 2 (TG2, TGase II) . These enzymes play crucial roles in various biological processes. FXIIIa is involved in blood clotting, while TG2 is implicated in protein cross-linking, cellular differentiation, and apoptosis .
Mode of Action
R283 acts as an irreversible inhibitor against its targets. It interacts with the active site cysteine of FXIIIa and TG2, leading to their acetonylation . This modification inhibits the enzymatic activity of FXIIIa and TG2, thereby affecting the processes they are involved in .
Biochemical Pathways
The inhibition of FXIIIa and TG2 disrupts the biochemical pathways they are part of. For instance, the inhibition of FXIIIa can affect the blood clotting cascade , potentially leading to altered coagulation. Similarly, the inhibition of TG2 can impact various cellular processes, including cellular differentiation and apoptosis .
Pharmacokinetics
As a cell-permeable compound , it is likely to have good absorption and distribution profiles. The metabolism and excretion of R283 remain to be studied.
Result of Action
The molecular and cellular effects of R283’s action are primarily due to the inhibition of FXIIIa and TG2. This can lead to altered blood clotting and changes in cellular processes like differentiation and apoptosis . The specific effects would depend on the context of use, such as the presence of other drugs and the physiological state of the cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Alloxanthine for lab experiments is that it is relatively easy to synthesize and purify. In addition, Alloxanthine has been extensively studied, and its mechanism of action is well understood. However, one limitation of Alloxanthine is that it can be difficult to work with due to its low solubility in water.
Zukünftige Richtungen
There are many potential future directions for research on Alloxanthine. One area of interest is in the development of new treatments for gout and hyperuricemia. In addition, Alloxanthine has shown promise as a potential treatment for cancer, and further research in this area is warranted. Finally, Alloxanthine may have potential applications in the treatment of other conditions, such as inflammation and oxidative stress, and further research is needed to explore these possibilities.
Synthesemethoden
Alloxanthine can be synthesized by the oxidation of xanthine, which is a naturally occurring purine base. The oxidation reaction can be carried out using a variety of oxidizing agents, such as hydrogen peroxide, potassium permanganate, or sodium hypochlorite. The reaction typically takes place in an alkaline solution, and the resulting product is purified using various techniques, such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Alloxanthine has been extensively studied for its potential therapeutic applications. One of the most significant areas of research has been in the treatment of gout, a condition that is caused by the buildup of uric acid crystals in the joints. Alloxanthine has been shown to reduce the production of uric acid, thereby reducing the risk of gout attacks.
In addition to gout, Alloxanthine has also been studied for its potential applications in the treatment of other conditions, such as hyperuricemia, which is a condition characterized by high levels of uric acid in the blood. Alloxanthine has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Safety and Hazards
Eigenschaften
IUPAC Name |
4,7-dimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-5-6-18-9(2)7-19-11-12(16-14(18)19)17(4)15(23)20(13(11)22)8-10(3)21/h5,7H,1,6,8H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEMTWFIEYXFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]propyl]propanamide](/img/structure/B2894201.png)
![3-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2894203.png)

![4-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide](/img/structure/B2894208.png)

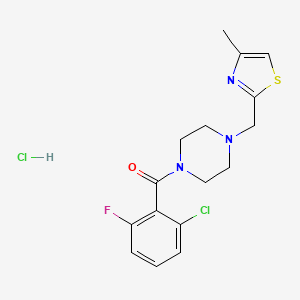
![(E)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2894214.png)
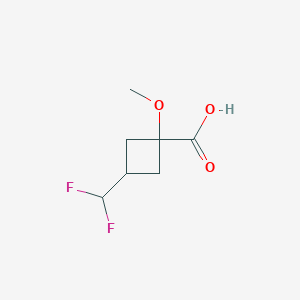
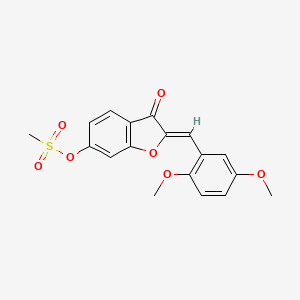
![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride](/img/structure/B2894217.png)
![4-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2894218.png)
